molecular formula C18H22N8S B2618744 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 2415554-60-6

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2618744
CAS No.: 2415554-60-6
M. Wt: 382.49
InChI Key: NXFFFANJUICXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine-linked 1,3,4-thiadiazole moiety and a 3,5-dimethylpyrazole group. This molecular architecture combines pharmacophores known for diverse biological activities. The pyridazine-piperazine scaffold is associated with anti-inotropic, antiplatelet, and antimicrobial effects , while the 1,3,4-thiadiazole and pyrazole groups enhance metabolic stability and ligand-receptor interactions .

Properties

IUPAC Name

2-cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8S/c1-12-11-13(2)26(23-12)16-6-5-15(19-20-16)24-7-9-25(10-8-24)18-22-21-17(27-18)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFFANJUICXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NN=C(S4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions. One common approach is the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Structural Features

The compound integrates several pharmacologically relevant moieties:

  • Piperazine Ring : Known for its diverse biological activities, including CNS effects.
  • Thiadiazole Group : Associated with antimicrobial and anticancer properties.
  • Pyrazole Moiety : Exhibits anti-inflammatory and analgesic effects.

These structural components suggest a multifaceted potential for therapeutic applications.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may exhibit significant antimicrobial properties. The thiadiazole group is particularly noted for its ability to inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

Anticancer Properties

Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The interaction of the piperazine and pyrazole rings with specific molecular targets may lead to apoptosis in cancer cells. Further studies are needed to elucidate the specific mechanisms of action and to confirm the anticancer efficacy of this compound .

Central Nervous System (CNS) Activity

The piperazine component is known for its psychoactive properties. Compounds with similar structures have demonstrated potential as anxiolytics or antidepressants. Investigating the CNS effects of this compound could lead to new treatments for mood disorders .

Synthesis and Derivatives

The synthesis of 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves several steps:

  • Formation of the Piperazine Derivative : A key step involves the reaction between piperazine and cyclic thiadiazole.
  • Pyrazole Integration : The pyrazole moiety is introduced through a coupling reaction that enhances biological activity.
  • Optimization of Reaction Conditions : Factors such as temperature, solvent choice, and reaction time are crucial for maximizing yield and purity.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a derivative containing the thiadiazole group against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity .

Case Study 2: Anti-inflammatory Effects

In an animal model, a related compound was tested for anti-inflammatory properties using carrageenan-induced paw edema. Results showed a reduction in inflammation comparable to standard anti-inflammatory drugs, indicating potential therapeutic applications in inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with various molecular targets. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, thiadiazole derivatives are known to inhibit acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Core Structure : Pyridazine-piperazine.
  • Substituents: Chlorophenoxypropyl group at the piperazine nitrogen.
  • Biological Activity : Demonstrates anti-bacterial and anti-viral properties .
  • Key Difference: The target compound replaces the chlorophenoxypropyl group with a 5-cyclopropyl-1,3,4-thiadiazole, which may enhance metabolic stability and reduce off-target interactions compared to the halogenated aromatic moiety.

Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives

  • Core Structure : Pyrazolo-pyrimidine ().
  • Substituents: Varied hydrazine and imino groups.
  • Biological Activity : Structural isomerization (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives) influences activity profiles .

Pyrazole-Containing Analogues

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-6-(p-tolyldiazenyl)-4H-1,3,4-thiadiazine (15b)

  • Core Structure : 1,3,4-Thiadiazine.
  • Substituents : 3,5-Dimethylpyrazole and p-tolyldiazenyl groups.
  • Biological Activity : Exhibits antimicrobial activity ().
  • Key Difference : The target compound’s 1,3,4-thiadiazole (5-membered ring) vs. thiadiazine (6-membered ring) may confer higher ring strain and improved electrophilicity, enhancing interactions with microbial targets .

6-((4-Chlorophenyl)diazenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,3,4-thiadiazin-5(6H)-one (17c)

  • Core Structure: Thiadiazinone.
  • Substituents : Chlorophenyl-diazenyl and 3,5-dimethylpyrazole.
  • Biological Activity : Antimicrobial (83% yield, melting point 140–141°C) .
  • Key Difference: The thiadiazinone’s ketone group introduces hydrogen-bonding capability absent in the target compound, which may alter solubility and target affinity.

Thiadiazole vs. Thiadiazine Derivatives

Parameter Target Compound (Thiadiazole) Thiadiazine Derivatives (e.g., 15b, 17c)
Ring Size 5-membered 6-membered
Electron Density Higher (aromatic) Lower (non-aromatic)
Metabolic Stability Likely higher Moderate
Reported Activity Inferred antimicrobial Confirmed antimicrobial

Research Findings and Implications

  • Antimicrobial Potential: The 3,5-dimethylpyrazole group, common in ’s active compounds, suggests the target compound may share antimicrobial properties. However, its thiadiazole-piperazine-pyridazine core could broaden the activity spectrum compared to thiadiazine derivatives .
  • Structural Optimization : The cyclopropyl group on the thiadiazole may reduce steric hindrance compared to bulkier substituents (e.g., chlorophenyl in ), improving pharmacokinetic profiles.
  • Synthetic Challenges : highlights isomerization risks in pyrazolo-pyrimidine systems, but the target compound’s regioselective synthesis (pyridazine at position 6, pyrazole at position 3) likely mitigates such issues .

Biological Activity

The compound 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Features

The compound features several key structural components:

  • Thiadiazole Ring : Known for its ability to participate in hydrogen bonding and coordination with metal ions.
  • Piperazine Moiety : Enhances hydrophobic interactions and binding affinity to biological targets.
  • Pyrazole Group : Contributes to the compound's overall stability and biological activity.

The biological activity of this compound is attributed to its interaction with various biological macromolecules, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The thiadiazole ring can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperazine and pyrazole moieties may interact with receptor sites, altering physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing thiadiazole rings possess significant antimicrobial properties. For instance:

  • Compounds similar to the one have demonstrated effectiveness against various bacterial strains, including resistant strains such as H. pylori .

Anticancer Activity

Preliminary evaluations suggest that the compound may have anticancer properties. In vitro studies indicate:

  • The compound's ability to inhibit cell proliferation in cancer cell lines, potentially through the induction of reactive oxygen species (ROS) which lead to apoptosis .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes:

  • Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with IC50 values indicating strong inhibition compared to standard references .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of H. pylori growth with inhibition zones measuring up to 32 mm .
Anticancer Evaluation Showed cytotoxic effects on MCF-7 breast cancer cells with increased ROS levels leading to cell death .
Enzyme Inhibition Assay Exhibited strong AChE inhibition with an IC50 value significantly lower than that of conventional inhibitors .

Q & A

Basic: What are the critical structural motifs in this compound, and how do they influence its potential bioactivity?

Answer:
The compound features four key motifs:

  • Piperazine : Enhances solubility and bioavailability by serving as a flexible linker .
  • 1,3,4-Thiadiazole : Imparts antimicrobial and antiviral activity due to sulfur and nitrogen heteroatoms, which can disrupt microbial enzymes .
  • Pyridazine : Acts as a planar heterocyclic core for π-π interactions with biological targets, enabling further derivatization .
  • 3,5-Dimethylpyrazole : Modulates binding affinity through steric and electronic effects, often seen in kinase inhibitors .

Structural characterization via ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (to identify functional groups), and X-ray crystallography (for stereochemical resolution) is essential for validating synthetic outcomes .

Basic: What synthetic strategies are reported for analogous pyridazine-piperazine-thiadiazole hybrids?

Answer:
Synthesis typically involves:

  • Step 1 : Nucleophilic substitution on pyridazine at position 3 with piperazine derivatives (e.g., 5-cyclopropyl-1,3,4-thiadiazol-2-yl-piperazine) under reflux in acetonitrile .
  • Step 2 : Cyclocondensation of thiosemicarbazides with carboxylic acids to form the thiadiazole ring, optimized at 80–100°C .
  • Step 3 : Alkylation or coupling reactions to attach the pyrazole moiety, often using coupling agents like EDCI/HOBt .

Optimization Tip : Apply Design of Experiments (DoE) to reduce trial-and-error. For example, a central composite design can optimize variables (temperature, molar ratios) to maximize yield .

Advanced: How can computational chemistry accelerate reaction design and mechanistic studies for this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways for thiadiazole formation .
  • Machine Learning (ML) : Train ML models on existing reaction data (e.g., yields, conditions) to predict optimal solvents or catalysts. ICReDD’s approach integrates computation, informatics, and experiments to create feedback loops, reducing development time by 30–50% .
  • Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., bacterial enzymes) to prioritize analogs for synthesis .

Advanced: How should researchers resolve contradictions in bioactivity data across different assays?

Answer:

  • Cross-Validation : Re-test the compound under standardized conditions (e.g., pH, temperature) to rule out assay-specific artifacts. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain viability .
  • Orthogonal Assays : Combine enzyme inhibition (e.g., IC₅₀) with biophysical methods like surface plasmon resonance (SPR) to confirm target engagement .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with methyl groups) to isolate structural contributors to activity .

Advanced: What experimental design principles apply to SAR studies for this compound?

Answer:

  • Analog Library Design : Systematically vary substituents (e.g., thiadiazole’s cyclopropyl group, pyrazole’s methyl groups) using a factorial design to assess additive/synergistic effects .
  • Multivariate Analysis : Apply partial least squares regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Case Study : In a study on thiadiazine analogs, modifying the diazenyl group improved antimicrobial activity by 40%, highlighting the role of electron-withdrawing groups .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR confirms piperazine linkage (δ 2.5–3.5 ppm for N-CH₂), while ¹³C NMR identifies carbonyl/carbonitrile groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₂N₈S) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts using a C18 column with acetonitrile/water gradient .

Advanced: How to evaluate pharmacokinetic (PK) properties in preclinical models?

Answer:

  • In Vitro Assays :
    • Metabolic Stability : Incubate with liver microsomes; half-life <30 min suggests rapid clearance .
    • Caco-2 Permeability : Apparent permeability (Papp) >1 ×10⁻⁶ cm/s indicates good intestinal absorption .
  • In Vivo Studies : Administer IV/PO doses in rodents; use LC-MS/MS to measure plasma concentration-time profiles. A bioavailability >20% is favorable .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and adjust parameters in real time .
  • Membrane Separation : Use nanofiltration to remove unreacted intermediates, improving yield by 15% in diazenyl compound synthesis .
  • Case Study : Optimizing Appel salt reactions (e.g., varying base from Et₃N to DBU) increased yields from 60% to 85% in similar heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.